
Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organic Synthesis Intermediates
Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate: is widely used as an intermediate in organic synthesis. Its structure is versatile for various chemical reactions, making it a valuable building block for synthesizing complex organic molecules. It can undergo reactions such as nucleophilic substitution, esterification, and coupling reactions, which are fundamental in creating pharmaceuticals and agrochemicals .
Peptide Synthesis
This compound plays a crucial role in peptide synthesis. The Boc (tert-butoxycarbonyl) group is a common protecting group for amines in peptide synthesis. It protects the amino group during the synthesis process, preventing unwanted side reactions. After the peptide chain assembly, the Boc group can be removed under mild acidic conditions without affecting the peptide backbone .
Medicinal Chemistry
In medicinal chemistry, Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate is utilized for the synthesis of drug candidates. Its incorporation into drug molecules can improve pharmacokinetic properties, such as solubility and metabolic stability. Researchers use it to modify the structure of lead compounds to enhance their activity and selectivity towards biological targets .
Material Science
The compound’s functional groups make it suitable for modifying surfaces and creating polymers with specific properties. For instance, it can be used to introduce amino functionalities onto polymer chains, which can then interact with other materials or act as a scaffold for further chemical modifications .
Catalysis
In catalysis, Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate can be used to synthesize ligands for metal catalysts. These ligands can influence the activity, selectivity, and stability of the catalyst, which is crucial for industrial processes like hydrogenation, oxidation, and carbon-carbon bond formation .
Bioconjugation
This compound is also significant in bioconjugation techniques, where it is used to link biomolecules with other entities, such as fluorescent dyes, drugs, or targeting moieties. The Boc-protected amino group allows for selective conjugation, ensuring that the linkage occurs at the desired site of the biomolecule .
Propiedades
IUPAC Name |
methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]oxolane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(14)12-11(8(13)15-4)5-6-16-7-11/h5-7H2,1-4H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEXQNYKFGJHHSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCOC1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(Boc-amino)tetrahydrofuran-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[Chloro(difluoro)methoxy]-1,3,4-trifluoro-benzene](/img/structure/B1402235.png)

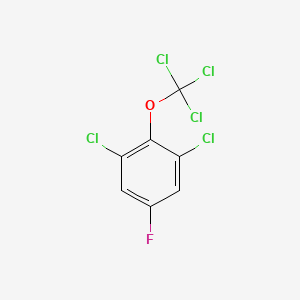
![4-[Chloro(difluoro)methoxy]-1-fluoro-2-nitro-benzene](/img/structure/B1402240.png)

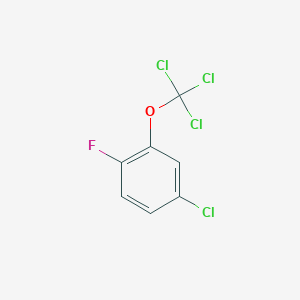
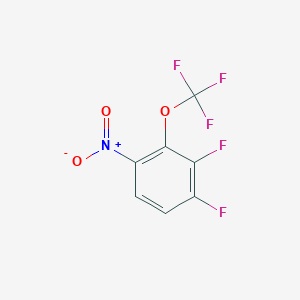

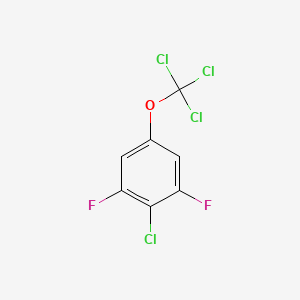
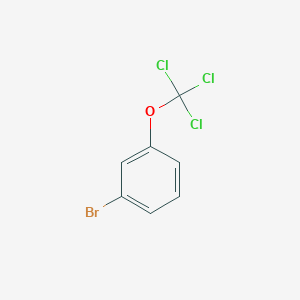
![1-[Chloro(difluoro)methoxy]-3-fluoro-2-nitro-benzene](/img/structure/B1402249.png)
![1-[Chloro(difluoro)methoxy]-2,3,4,5,6-pentafluoro-benzene](/img/structure/B1402251.png)

![4-[Chloro(difluoro)methoxy]-1-fluoro-2-(trifluoromethyl)benzene](/img/structure/B1402257.png)